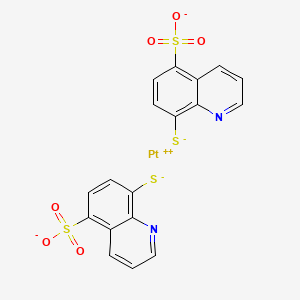

Platinum 5-sulfo-8-mercaptoquinoline

Description

Properties

CAS No. |

68179-09-9 |

|---|---|

Molecular Formula |

C18H10N2O6PtS4-2 |

Molecular Weight |

673.6 g/mol |

IUPAC Name |

platinum(2+);8-sulfidoquinoline-5-sulfonate |

InChI |

InChI=1S/2C9H7NO3S2.Pt/c2*11-15(12,13)8-4-3-7(14)9-6(8)2-1-5-10-9;/h2*1-5,14H,(H,11,12,13);/q;;+2/p-4 |

InChI Key |

YAEBPMJBRNTWMS-UHFFFAOYSA-J |

SMILES |

C1=CC2=C(C=CC(=C2N=C1)[S-])S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[S-])S(=O)(=O)[O-].[Pt+2] |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[S-])S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[S-])S(=O)(=O)[O-].[Pt+2] |

Synonyms |

5-sulfo-8-mercaptoquinolinate platinum platinum 5-sulfo-8-mercaptoquinoline |

Origin of Product |

United States |

Scientific Research Applications

Enzyme Inhibition Studies

Research has demonstrated that platinum 5-sulfo-8-mercaptoquinoline complexes effectively inhibit Ca²⁺-dependent ATPase from sarcoplasmic reticulum. Unlike other platinum complexes, these do not interact with thiol groups of the enzyme, suggesting a unique mechanism of action. The inhibition is reversible and competitive with respect to ATP, indicating potential for therapeutic applications in conditions involving calcium dysregulation .

Fluorescence Studies

The complexes also exhibit interesting fluorescence properties. When introduced to tryptophan in enzyme preparations, they decrease fluorescence while shifting it towards longer wavelengths. This suggests that the interactions between the complex and tryptophan residues are significant, potentially influencing enzyme activity and stability .

Metal Ion Detection

This compound has been utilized in the development of selective sorbents for metal ion extraction. Its chelating properties allow for efficient separation and detection of heavy metals such as uranium and platinum from various matrices. Such applications are critical for environmental monitoring and waste management .

Synthesis of Chelating Resins

The compound can be incorporated into resin systems designed for ion exchange processes. These resins exhibit selectivity for certain heavy metals, enhancing their utility in both analytical and industrial applications, such as the recovery of precious metals from ores or electronic waste .

Inhibition of Ca²⁺-Dependent ATPase

A study focused on the interaction between this compound and Ca²⁺-dependent ATPase revealed that the complex inhibits enzyme activity through non-covalent interactions with tryptophan residues near the ATP binding site. This was shown to be reversible upon introducing excess tryptophan, indicating potential for controlled modulation of enzyme activity in biochemical pathways .

Development of Metal Ion Biosensors

Research has explored the use of this compound in creating biosensors capable of detecting uranyl ions at picomolar concentrations. The biosensor leverages the high specificity of the compound for uranyl ions, showcasing its potential in environmental monitoring and safety applications .

Comparative Data Table

Comparison with Similar Compounds

Table 1: Comparative Analysis of Platinum Complexes and Quinoline Derivatives

Q & A

Q. Example Table :

| Derivative | Substituent | PLQY (%) | Lifetime (ns) | Reference |

|---|---|---|---|---|

| Pt-SQ1 | -SO₃H | 45 | 120 | |

| Pt-SQ2 | -NO₂ | 28 | 85 |

Research Design and Validation

Q. How should researchers design experiments to validate the biocompatibility of this compound for biological applications?

- Methodological Answer : Conduct cytotoxicity assays (e.g., MTT) across cell lines (cancer vs. healthy). Use confocal microscopy to track cellular uptake and subcellular localization. Compare with established platinum drugs (e.g., cisplatin). Include positive/negative controls and validate statistical significance via ANOVA (p < 0.05). Address ethical considerations by adhering to institutional review board (IRB) protocols .

Literature Review and Critical Analysis

Q. What frameworks are recommended for systematically reviewing literature on this compound?

- Methodological Answer : Apply the PICO framework to structure questions:

- Population : Target compounds (e.g., platinum complexes).

- Intervention : Synthesis methods or functional properties.

- Comparison : Alternative ligands or metal centers.

- Outcome : Stability, catalytic activity, or toxicity.

Use tools like Covidence for screening studies and PRISMA flow diagrams to document inclusion/exclusion criteria .

Ethical and Reproducibility Considerations

Q. How can researchers ensure data integrity when reporting high-throughput screening results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.